1,7-Dimethyl-1H-indazole
Overview
Description
“1,7-Dimethyl-1H-indazole” is a chemical compound with the molecular formula C9H10N2 . It has a molecular weight of 146.19 . This compound is a derivative of indazole, a heterocyclic compound that is a key component in many functional molecules .
Synthesis Analysis
The synthesis of indazoles, including “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A new practical synthesis of 1H-indazole has been presented, where a hydrogen bond propelled mechanism is proposed .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a heterocyclic indazole core with two methyl groups attached at the 1 and 7 positions . The indazole core is a bicyclic structure composed of a benzene ring fused to a pyrazole ring .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.
Scientific Research Applications
Chemical Synthesis and Structure
IKK2 Inhibition : A study by Lin et al. (2008) describes the efficient synthesis of 3,5,7-trisubstituted 1H-indazoles, demonstrating their application as potent inhibitors of IKK2, an enzyme involved in regulating immune response and inflammation (Lin et al., 2008).
Molecular Association and Spontaneous Resolution : Moreno et al. (2013) studied the self-assembly structures of 1H-indazoles in different phases, highlighting their role in molecular association and chiral compound resolution (Moreno et al., 2013).
Supramolecular Structure Analysis : The work by Teichert et al. (2007) on the structures of NH-indazoles, including fluorinated variants, provides insights into their supramolecular interactions, hydrogen bonding, and aromatic interactions (Teichert et al., 2007).
Biological and Medicinal Applications
Antibacterial and Antifungal Properties : Panda et al. (2022) discuss the impact of the indazole scaffold as an antibacterial and antifungal agent, highlighting its importance in creating compounds with potent antimicrobial actions (Panda et al., 2022).
Neurological Disorder Treatment : Pal and Sahu (2022) explore the importance of indazole against neurological disorders like Parkinson's and Alzheimer's disease, emphasizing its role in inhibiting various signaling pathways and enzymes (Pal & Sahu, 2022).
Synthesis of Medicinal Compounds : Naas et al. (2015) describe the use of indazole derivatives in the palladium-catalyzed oxidative alkenylation, which has applications in the synthesis of pharmaceuticals such as Gamendazole (Naas et al., 2015).
Anticancer Activity : Groessl et al. (2007) report on the structure-activity relationships for NAMI-A-type complexes, including indazole derivatives, showing their potential in anticancer chemotherapy (Groessl et al., 2007).
Metal-Free Synthesis : Counceller et al. (2008) present a practical, metal-free synthesis method for 1H-indazoles, offering a mild approach compared to previous methods and expanding the versatility of indazole synthesis (Counceller et al., 2008).
Future Directions
Indazoles, including “1,7-Dimethyl-1H-indazole”, are key components in many functional molecules and have a wide range of applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted indazoles is of strategic importance . Future research may focus on improving the synthesis methods and exploring new applications of these compounds.
Mechanism of Action
Target of Action
Indazole derivatives, which include 1,7-dimethyl-1h-indazole, have been reported to have a wide variety of medicinal applications . They have been used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
It is known that indazole derivatives can act as selective inhibitors of certain enzymes, such as phosphoinositide 3-kinase δ . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with indazole derivatives , it can be inferred that this compound may affect multiple pathways, leading to downstream effects such as anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Result of Action
Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
1,7-dimethylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-4-3-5-8-6-10-11(2)9(7)8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBUCXVYWVRNMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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